4-Chloro-1,3,5-triazin-2-amine
Overview
Description
4-Chloro-1,3,5-triazin-2-amine is a chemical compound that belongs to the triazine class, which is characterized by a six-membered ring containing three nitrogen atoms. This compound serves as a key intermediate in the synthesis of various derivatives with potential biological activities. The chloro and amino groups on the triazine ring offer reactive sites for further chemical modifications.
Synthesis Analysis
The synthesis of triazine derivatives, including those related to 4-Chloro-1,3,5-triazin-2-amine, has been explored in several studies. A one-pot three-component synthesis method under microwave irradiation has been developed for the fast synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, starting from cyanoguanidine, aromatic aldehydes, and cyclic amines . Another approach involves the use of solid-supported chlorotriazine as a versatile synthetic auxiliary for the synthesis of amide libraries . Additionally, the trichloromethyl moiety has been utilized as a leaving group in nucleophilic substitutions to synthesize 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines .
Molecular Structure Analysis
The molecular structure of triazine derivatives can be complex, with various substituents influencing the overall geometry and properties of the molecule. X-ray crystallography has been used to establish the crystal structures of two representative 4-aryl-6-morpholino-1,3,5-triazin-2-amines, providing insights into the molecular conformation and potential intermolecular interactions .
Chemical Reactions Analysis
Triazine compounds undergo a variety of chemical reactions, including nucleophilic substitutions, cyclizations, and aminations. For instance, the reaction of 2,4-dichloro-6-diethylamino-1,3,5-triazine with secondary amines leads to the formation of diamino-1,3,5-triazines and melamines, with the structures confirmed spectroscopically . The triazine ring closure and subsequent amination reactions are key steps in the synthesis of various triazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their molecular structure. For example, the activation of carboxylic acids by means of chloro-substituted triazines has been studied, revealing a multistep process involving quarternary triazinylammonium salts as intermediates . The synthesis of 6-[N,N-bis(2-hydroxyethyl)amine]-2,4-dichloro-1,3,5-triazine has been optimized, with the structure characterized by various spectroscopic techniques . Spectroscopic studies have also been conducted on the intermolecular double proton transfer in triazine derivatives, which can lead to amino-imino tautomerization emission in the excited state .
Scientific Research Applications
Synthesis and Biological Activity : A study by Lim, Dolzhenko, and Dolzhenko (2014) discussed the use of 4-Chloro-1,3,5-triazin-2-amine in the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, identifying some compounds as CGRP receptor antagonists (Lim, Dolzhenko & Dolzhenko, 2014).
Chemical Reactions and Mechanisms : Research by Simig, Plas, and Landheer (2010) explored the amination of substituted 1,3,5-triazines, demonstrating various reaction mechanisms, including SN (ANRORC) and Sn(AE) processes (Simig, Plas & Landheer, 2010).
Peptide Bond Formation : Gallego and Sierra (2004) showed that 2-Chloro-1,3,5-triazines are useful in activating carboxylic acids for peptide bond formation, involving quaternary triazinyl ammonium salts as intermediates (Gallego & Sierra, 2004).
Thermal Oxidation Stability : A study by Feng Ya and Cui Yong (2001) discussed the synthesis of chloro 1,3,5-triazine derivatives for enhancing the thermal oxidation stability of polypropylene blends (Feng Ya & Cui Yong, 2001).
Crystal Structure Analysis : Jeon et al. (2014) examined the crystal structure of a triazine fungicide, contributing to the understanding of molecular interactions and stability in triazine compounds (Jeon et al., 2014).
Antiphoto-Oxidative Stability : Xue-chuan (2003) synthesized chloro-1,3,5-triazine derivatives to improve the photo-oxidative stability of polypropylene, demonstrating significant antiphoto-oxidative performance (Xue-chuan, 2003).
Spectroscopic Studies : Li et al. (2012) conducted a spectroscopic study on triazine derivatives, revealing insights into excited-state double proton transfer and amino-imino tautomerization emission (Li et al., 2012).
Synthesis under Microwave Irradiation : Dolzhenko et al. (2021) developed a method for synthesizing 4-aryl-6-cycloamino-1,3,5-triazin-2-amines using microwave irradiation, demonstrating efficiency and versatility in synthesizing triazine derivatives (Dolzhenko et al., 2021).
Safety And Hazards
properties
IUPAC Name |
4-chloro-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN4/c4-2-6-1-7-3(5)8-2/h1H,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVNIJSKNRGBHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227869 | |
Record name | 1,3,5-Triazin-2-amine, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1,3,5-triazin-2-amine | |
CAS RN |
7709-13-9 | |
Record name | 1,3,5-Triazin-2-amine, 4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007709139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazin-2-amine, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1,3,5-triazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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